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Compound of Interest

Compound Name:
Methyl 3-amino-1-

benzylpyrrolidine-3-carboxylate

Cat. No.: B115468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of Methyl 3-amino-1-
benzylpyrrolidine-3-carboxylate, a key intermediate in pharmaceutical synthesis. The

document details its chemical identity, including its CAS number, physical and chemical

properties, and provides a summary of its synthesis. Furthermore, it explores the potential

applications of this compound and the broader class of 3-aminopyrrolidine derivatives in

neuroscience and as antagonists for chemokine receptors. While specific signaling pathways

for the title compound are not yet elucidated in publicly available literature, this guide discusses

relevant pathways where analogous structures are active.

Chemical Identity and Properties
Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate is a pyrrolidine derivative recognized for

its utility as a building block in the synthesis of more complex molecules, particularly in the field

of medicinal chemistry.[1] The compound is most commonly handled as its hydrochloride salt to

improve its stability and solubility in aqueous solutions.[1]

CAS Number and Synonyms
The primary identifier for the hydrochloride salt of this compound is:
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CAS Number: 145602-88-6[1]

A dihydrochloride salt has also been reported with the following identifier:

CAS Number: 168210-69-3

Common synonyms include:

Methyl 3-amino-1-(phenylmethyl)-3-pyrrolidinecarboxylate hydrochloride

3-Pyrrolidinecarboxylic acid, 3-amino-1-(phenylmethyl)-, methyl ester, hydrochloride[1]

Physicochemical Data
A summary of the available quantitative data for Methyl 3-amino-1-benzylpyrrolidine-3-
carboxylate hydrochloride is presented in Table 1.

Property Value Source

Molecular Formula C₁₃H₁₉ClN₂O₂ [1]

Molecular Weight 270.76 g/mol [1]

Appearance
White to yellow or brown solid

or liquid mixture
[1]

Solubility Soluble in water [1]

Purity ≥ 99% (commercially available)

Storage Room Temperature

Note: Specific melting point data may vary based on the purity and specific salt form of the

compound.[1]

Synthesis and Experimental Protocols
The synthesis of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride is

typically achieved through a two-step process involving the esterification of the corresponding

carboxylic acid followed by the formation of the hydrochloride salt.[1]
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General Synthesis Workflow
The logical relationship of the synthesis process is outlined below.

3-Amino-1-benzylpyrrolidine-
3-carboxylic acid

Methyl 3-amino-1-benzylpyrrolidine-
3-carboxylate

 Esterification 
 (Methanol, Acid Catalyst) Methyl 3-amino-1-benzylpyrrolidine-

3-carboxylate Hydrochloride

 Hydrochloride Formation 
 (Hydrochloric Acid)

Click to download full resolution via product page

Caption: General synthesis workflow.

Detailed Experimental Protocol: Esterification
Objective: To synthesize Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate from 3-Amino-1-

benzylpyrrolidine-3-carboxylic acid.

Materials:

3-Amino-1-benzylpyrrolidine-3-carboxylic acid

Methanol (anhydrous)

Strong acid catalyst (e.g., sulfuric acid or thionyl chloride)

Anhydrous sodium sulfate

Dichloromethane (anhydrous)

Saturated sodium bicarbonate solution

Brine

Procedure:

Suspend 3-Amino-1-benzylpyrrolidine-3-carboxylic acid in anhydrous methanol.

Cool the suspension to 0 °C in an ice bath.
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Slowly add the acid catalyst (e.g., 1.2 equivalents of thionyl chloride) to the stirred

suspension, maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

Once the reaction is complete, cool the mixture and remove the solvent under reduced

pressure.

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate

solution to neutralize any remaining acid.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to yield the crude Methyl 3-amino-1-
benzylpyrrolidine-3-carboxylate.

Purify the crude product by column chromatography on silica gel if necessary.

Detailed Experimental Protocol: Hydrochloride Salt
Formation
Objective: To convert Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate to its hydrochloride

salt.

Materials:

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate

Hydrochloric acid (e.g., 2M solution in diethyl ether or as HCl gas)

Anhydrous diethyl ether

Procedure:

Dissolve the purified Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate in a minimal

amount of anhydrous diethyl ether.
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Cool the solution in an ice bath.

Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the

solution) with stirring.

A precipitate of the hydrochloride salt should form.

Continue stirring for 30 minutes at 0 °C.

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under

vacuum to yield Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride.

Applications in Research and Drug Development
Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate serves as a valuable intermediate in the

synthesis of various pharmaceutical agents.[1] Its structural features, including a chiral center

and functional groups amenable to further modification, make it a versatile scaffold in drug

discovery.

Neuroscience Research
The pyrrolidine moiety is a common feature in compounds targeting the central nervous

system. As such, derivatives of this compound may be explored for their potential interactions

with neurotransmitter systems and their utility in developing treatments for neurological and

psychiatric disorders.

Chemokine Receptor Antagonists
Derivatives of 3-aminopyrrolidine have been synthesized and evaluated for their antagonistic

activity against human chemokine receptor 2 (CCR2). This receptor is implicated in

inflammatory and autoimmune diseases, making its antagonists potential therapeutic agents.

Signaling Pathways
While specific signaling pathways for Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate
have not been detailed in the available literature, its structural similarity to amino acids and

other biologically active pyrrolidine derivatives suggests potential interactions with pathways
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regulated by these molecules. A hypothetical workflow for investigating the biological activity of

a novel pyrrolidine derivative is presented below.

In Vitro Studies

In Vivo Studies

Preclinical Development

Compound Synthesis and
Purification

Receptor Binding Assays
(e.g., CCR2)

Cell-Based Functional Assays
(e.g., Chemotaxis)

Toxicity Screening

Lead Optimization

Animal Model of Disease
(e.g., Inflammation)

Pharmacokinetic/
Pharmacodynamic Studies

Efficacy and Safety
Evaluation

IND-Enabling Studies
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Caption: Drug discovery workflow.

This diagram illustrates a general workflow for the investigation of a new chemical entity,

starting from its synthesis and progressing through in vitro and in vivo studies towards

preclinical development.

Conclusion
Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate is a valuable chemical intermediate with

significant potential in the development of new therapeutic agents. This guide has provided key

information on its identity, synthesis, and potential applications. Further research is warranted

to fully elucidate its pharmacological profile and to explore its utility in developing novel

treatments for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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